"synthesis of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid"
"synthesis of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid"
An In-Depth Technical Guide to the Synthesis of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic Acid
Authored by: A Senior Application Scientist
Introduction
4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid is a valuable chemical intermediate in the development of various pharmaceuticals and biologically active molecules. Its structure combines a stable oxazolidinone ring, a common motif in medicinal chemistry, with a flexible butanoic acid chain, making it a versatile building block for further chemical elaboration. This guide provides a comprehensive overview of a robust and efficient synthetic route to this compound, intended for researchers, scientists, and professionals in drug development. The methodologies presented are grounded in established chemical principles and supported by authoritative literature, ensuring both technical accuracy and practical applicability.
Strategic Approach to Synthesis: N-Alkylation of 2-Oxazolidinone
The most direct and logical approach to the synthesis of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid involves the N-alkylation of 2-oxazolidinone. This strategy is predicated on the nucleophilicity of the nitrogen atom within the oxazolidinone ring after deprotonation by a suitable base. The alkylating agent of choice is a derivative of butanoic acid, typically an ester of a 4-halobutanoic acid, to prevent undesirable side reactions that could occur with a free carboxylic acid. The synthesis can be conceptually broken down into two key stages:
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N-Alkylation: Reaction of 2-oxazolidinone with a 4-halobutanoate ester.
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Hydrolysis: Conversion of the resulting ester to the final carboxylic acid.
This approach is analogous to well-established procedures for the N-alkylation of related heterocyclic systems, such as the synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid, where a similar N-alkylation with a 4-halobutyrate is the key step[1].
Causality Behind Experimental Choices
The selection of reagents and conditions is critical for the success of this synthesis.
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Choice of Base: The pKa of the N-H bond in 2-oxazolidinone is approximately 17. Therefore, a strong base is required for complete deprotonation to form the nucleophilic anion. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are excellent choices as they are strong, non-nucleophilic bases that generate a salt of the oxazolidinone, minimizing side reactions. The use of strong organometallic bases like n-butyllithium is also common in oxazolidinone chemistry, particularly for N-acylation[2].
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Solvent Selection: A polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is ideal. These solvents effectively solvate the cation of the base (e.g., Na⁺ or K⁺) without interfering with the nucleophilicity of the oxazolidinone anion. DMF, in particular, is often used for N-alkylation reactions due to its high dielectric constant, which promotes SN2 reactions.
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Alkylating Agent: An ethyl or methyl ester of 4-bromobutanoic acid is a suitable alkylating agent. The bromo-substituent is a good leaving group, and the ester functionality is stable under the basic reaction conditions of the alkylation step. Using an ester prevents the free carboxylic acid from being deprotonated by the base, which would render it unreactive towards the oxazolidinone anion.
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Hydrolysis Conditions: The final step requires the hydrolysis of the ester to the carboxylic acid. This is typically achieved under basic conditions using a reagent like lithium hydroxide (LiOH) in a mixture of water and an organic solvent such as THF. LiOH is often preferred for the hydrolysis of hindered esters and for cleaving acyl groups from chiral oxazolidinones, as it can be effective at low temperatures, preserving stereochemical integrity where applicable[3][4]. Subsequent acidification with a strong acid, like hydrochloric acid (HCl), protonates the carboxylate to yield the final product.
Experimental Protocols
PART 1: Synthesis of Ethyl 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoate
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-Oxazolidinone | 87.08 | 5.00 g | 0.0574 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 2.53 g | 0.0632 |
| Ethyl 4-bromobutanoate | 195.05 | 12.3 g (8.5 mL) | 0.0631 |
| Anhydrous Dimethylformamide (DMF) | - | 100 mL | - |
| Diethyl Ether | - | As needed | - |
| Saturated Ammonium Chloride (aq) | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
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To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-oxazolidinone (5.00 g, 0.0574 mol).
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Add anhydrous DMF (100 mL) to the flask and stir until the 2-oxazolidinone is fully dissolved.
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Cool the solution to 0 °C in an ice bath.
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Carefully add sodium hydride (2.53 g of a 60% dispersion in mineral oil, 0.0632 mol) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
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Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium salt.
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Cool the mixture back to 0 °C.
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Add ethyl 4-bromobutanoate (12.3 g, 0.0631 mol) dropwise via the dropping funnel over 20 minutes.
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Once the addition is complete, allow the reaction to warm to room temperature and stir overnight (approximately 16 hours).
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Quench the reaction by carefully adding saturated aqueous ammonium chloride (50 mL).
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Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
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Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude ester by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain ethyl 4-(2-oxo-1,3-oxazolidin-3-yl)butanoate as a clear oil.
PART 2: Hydrolysis to 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic Acid
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| Ethyl 4-(2-oxo-1,3-oxazolidin-3-yl)butanoate | 201.21 | (Assuming 0.050 mol from Part 1) | 0.050 |
| Lithium Hydroxide Monohydrate | 41.96 | 3.15 g | 0.075 |
| Tetrahydrofuran (THF) | - | 100 mL | - |
| Water | - | 50 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - |
| Ethyl Acetate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
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Dissolve the ethyl 4-(2-oxo-1,3-oxazolidin-3-yl)butanoate (assuming ~0.050 mol) in a mixture of THF (100 mL) and water (50 mL) in a 250 mL round-bottom flask.
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Add lithium hydroxide monohydrate (3.15 g, 0.075 mol) to the solution.
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Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Once the starting material is consumed, remove the THF under reduced pressure.
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Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 with 1 M HCl.
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Extract the aqueous layer with ethyl acetate (3 x 75 mL).
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Combine the organic extracts and wash with brine (1 x 50 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid as a white solid.
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The product can be further purified by recrystallization if necessary.
Visualization of Workflow and Mechanism
Synthetic Workflow Diagram
Caption: Synthetic workflow for the two-step synthesis of the target compound.
Reaction Mechanism: N-Alkylation
Caption: Mechanism of N-alkylation via SN2 displacement.
Trustworthiness and Self-Validation
The described protocol is a self-validating system. Each step can be monitored by standard analytical techniques to ensure the reaction is proceeding as expected.
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Reaction Monitoring: Thin-layer chromatography (TLC) should be used to monitor the consumption of starting materials and the formation of products in both steps. A change in the retention factor (Rf) will indicate the conversion of the starting material to the product.
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Spectroscopic Confirmation: The structure of the intermediate ester and the final product should be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS).
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In the ¹H NMR of the final product, one would expect to see characteristic peaks for the methylene groups of the butanoic acid chain and the oxazolidinone ring.
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The disappearance of the ethyl ester signals (a quartet and a triplet) after hydrolysis confirms the formation of the carboxylic acid.
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The mass spectrum will show the molecular ion peak corresponding to the calculated mass of the product (C₇H₁₁NO₄, MW: 173.17)[5][6].
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Purity Assessment: The purity of the final compound can be assessed by high-performance liquid chromatography (HPLC) and by its melting point.
By following these analytical checks, a researcher can have high confidence in the identity and purity of the synthesized 4-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid. The principles underlying this synthesis are fundamental in organic chemistry and are widely applied in the synthesis of a vast array of molecules, lending further authoritativeness to the proposed methodology.
References
- Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones - PMC - NIH. (n.d.).
- evans enolate alkylation-hydrolysisx. (n.d.).
- The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - ConnectSci. (2023, September 6).
- 4-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid - PubChemLite. (n.d.).
- WO2019207591A1 - One pot synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid, a key intermediate of zilpaterol - Google Patents. (n.d.).
- (4s)-isopropyl-3-propionyl-2-oxazolidinone - Organic Syntheses Procedure. (n.d.).
- 4-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid | SCBT. (n.d.).
Sources
- 1. WO2019207591A1 - One pot synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid, a key intermediate of zilpaterol - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. connectsci.au [connectsci.au]
- 5. PubChemLite - 4-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid (C7H11NO4) [pubchemlite.lcsb.uni.lu]
- 6. scbt.com [scbt.com]
